molecular formula C13H20FN5 B11742324 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11742324
M. Wt: 265.33 g/mol
InChI Key: UYSBSEZGRJZRNT-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethyl, fluoro, and methyl substituents on the pyrazole ring, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS would yield a brominated derivative of the compound.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H20FN5/c1-5-18-8-9(3)13(17-18)15-7-11-10(4)16-19(6-2)12(11)14/h8H,5-7H2,1-4H3,(H,15,17)

InChI Key

UYSBSEZGRJZRNT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(N(N=C2C)CC)F)C

Origin of Product

United States

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